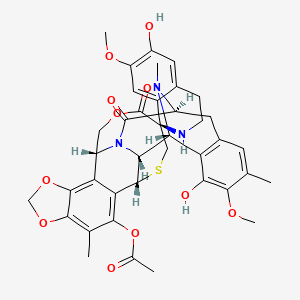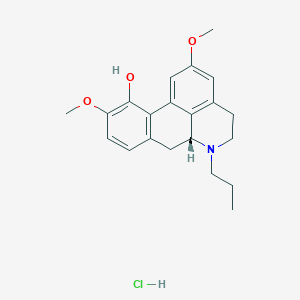
(R)-3-Acetoxy-2-phenylpropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Acetoxy-2-phenylpropanoic Acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxy group and a phenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid typically involves the esterification of ®-3-hydroxy-2-phenylpropanoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction yields ®-3-Acetoxy-2-phenylpropanoic Acid as the primary product.
Industrial Production Methods: On an industrial scale, the production of ®-3-Acetoxy-2-phenylpropanoic Acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Acetoxy-2-phenylpropanoic Acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Hydrolysis: ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: ®-3-hydroxy-2-phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
®-3-Acetoxy-2-phenylpropanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-3-Acetoxy-2-phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl group provides hydrophobic interactions that can influence the compound’s binding affinity to target molecules. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
®-3-Hydroxy-2-phenylpropanoic Acid: A precursor in the synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid.
(S)-3-Acetoxy-2-phenylpropanoic Acid: The enantiomer of ®-3-Acetoxy-2-phenylpropanoic Acid with different stereochemistry.
Phenylacetic Acid: A structurally similar compound with a phenyl group attached to an acetic acid backbone.
Uniqueness: ®-3-Acetoxy-2-phenylpropanoic Acid is unique due to its specific stereochemistry and the presence of both acetoxy and phenyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
131682-38-7 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(2R)-3-acetyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
OXGQBORIYFGJPM-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H](C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



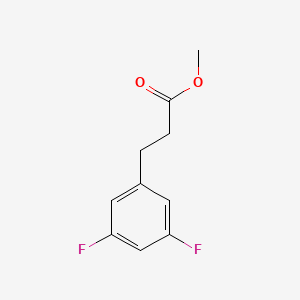
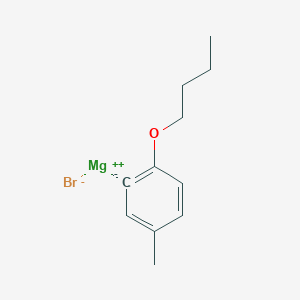

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
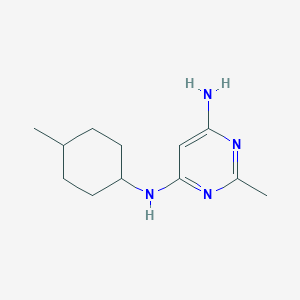
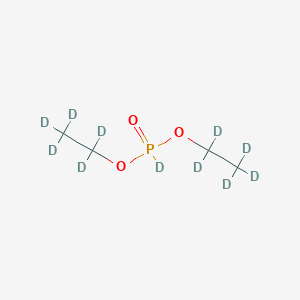
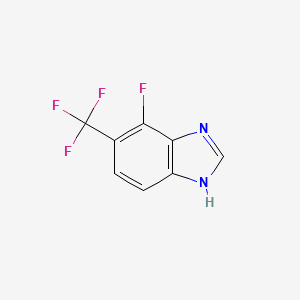
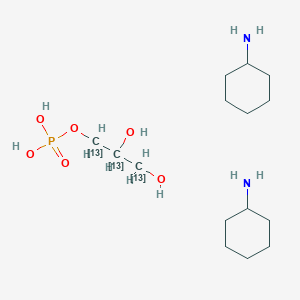
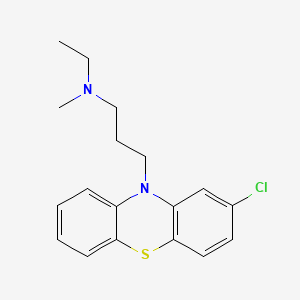

![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
